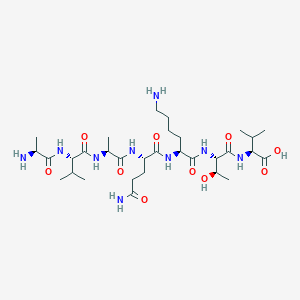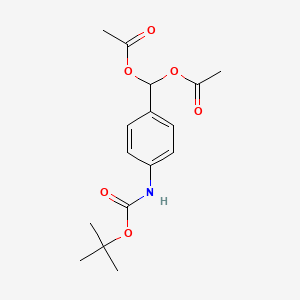
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is a peptide compound composed of eight amino acids: L-alanine, L-valine, L-alanine, L-glutamine, L-lysine, L-threonine, and L-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles can be employed, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine has several scientific research applications:
Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is used in cell culture studies to investigate peptide uptake and metabolism.
Medicine: It has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: It can be utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, triggering specific cellular responses. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Valyl-L-alanine: Known for its sorption properties toward organic compounds.
L-Alanyl-L-valine: Similar in structure but with different amino acid sequences.
Uniqueness
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecules, making it valuable in diverse research and industrial applications.
特性
CAS番号 |
651292-10-3 |
|---|---|
分子式 |
C31H57N9O10 |
分子量 |
715.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H57N9O10/c1-14(2)22(38-25(43)16(5)33)29(47)35-17(6)26(44)36-20(11-12-21(34)42)27(45)37-19(10-8-9-13-32)28(46)40-24(18(7)41)30(48)39-23(15(3)4)31(49)50/h14-20,22-24,41H,8-13,32-33H2,1-7H3,(H2,34,42)(H,35,47)(H,36,44)(H,37,45)(H,38,43)(H,39,48)(H,40,46)(H,49,50)/t16-,17-,18+,19-,20-,22-,23-,24-/m0/s1 |
InChIキー |
AMFIQRIAUURYCY-YGIPXMDJSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

